2-chloro-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide
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Overview
Description
The compound “2-chloro-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide” is a complex organic molecule that contains several functional groups, including a thiazole ring, a benzamide group, and a chloro group . Thiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . Benzamide is a simple amide derived from benzoic acid . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a thiazole ring suggests that the compound could have aromatic properties, which could influence its reactivity . The exact structure would need to be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amide group could participate in hydrolysis reactions, while the thiazole ring could undergo electrophilic substitution . The chloro group could also be replaced by other groups in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a thiazole ring could contribute to its aromaticity, which could influence its solubility, stability, and reactivity . The exact properties would need to be determined experimentally.Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-chloro-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide, also known as 2-CHLORO-N-{[4-METHYL-2-(2-METHYLPHENYL)-1,3-THIAZOL-5-YL]METHYL}BENZAMIDE:
Antimicrobial Activity
2-chloro-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide: has shown promising antimicrobial properties. Thiazole derivatives, including this compound, are known for their ability to inhibit the growth of various bacteria and fungi. This makes them potential candidates for developing new antibiotics and antifungal agents .
Antitumor and Cytotoxic Activity
This compound has been studied for its potential antitumor and cytotoxic effects. Thiazole derivatives have been found to exhibit significant activity against various cancer cell lines, including prostate cancer and glioblastoma . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory Properties
Research has indicated that thiazole derivatives can act as anti-inflammatory agents2-chloro-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide may help in reducing inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes . This makes it a potential candidate for treating inflammatory diseases.
Antioxidant Activity
The compound has been evaluated for its antioxidant properties. Thiazole derivatives can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging . This application is particularly relevant in the development of anti-aging and neuroprotective therapies.
Antimalarial and Antileishmanial Activity
Studies have shown that thiazole derivatives, including 2-chloro-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide , possess antimalarial and antileishmanial activities . These compounds can inhibit the growth of Plasmodium and Leishmania parasites, making them potential candidates for treating malaria and leishmaniasis.
Antidiabetic Potential
Research has suggested that thiazole derivatives can have antidiabetic effects. 2-chloro-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide may help in regulating blood glucose levels and improving insulin sensitivity. This makes it a potential candidate for developing new treatments for diabetes.
Thiazoles: having diverse biological activities Development and therapeutic potential of 2-aminothiazole Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds Synthesis and therapeutic potential of imidazole containing compounds Synthesis, antileishmanial, antimalarial evaluation and molecular docking study : Thiazoles: having diverse biological activities : Development and therapeutic potential of 2-aminothiazole : Synthesis and therapeutic potential of imidazole containing compounds
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antimicrobial, antifungal, antiviral, antitumor, and anti-inflammatory effects .
Mode of Action
For instance, some thiazole derivatives have been found to inhibit COX-1, an enzyme involved in inflammation .
Biochemical Pathways
Thiazole derivatives have been associated with various biochemical pathways due to their diverse biological activities . For instance, some thiazole derivatives have been found to inhibit the enzyme COX-1, thereby affecting the inflammatory response .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
For instance, some thiazole derivatives have shown significant analgesic and anti-inflammatory activities .
Action Environment
As mentioned earlier, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence how the compound interacts with its environment.
Safety and Hazards
The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with all chemicals, appropriate safety precautions should be taken when handling this compound. It’s important to note that while some thiazole derivatives have beneficial medicinal properties, others can be toxic or harmful .
Future Directions
properties
IUPAC Name |
2-chloro-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2OS/c1-12-7-3-4-8-14(12)19-22-13(2)17(24-19)11-21-18(23)15-9-5-6-10-16(15)20/h3-10H,11H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOVRMLRZWDZSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)C3=CC=CC=C3Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide |
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